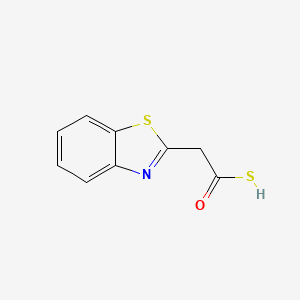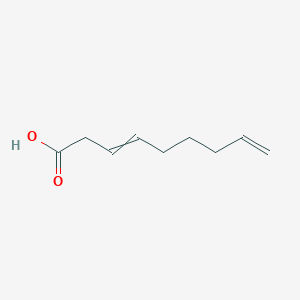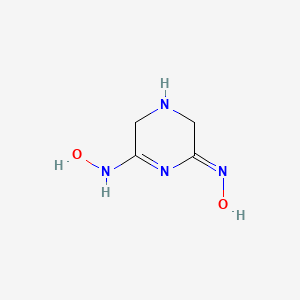
2,6-Piperazinedione, dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperazinedione, dioxime is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol It is known for its unique structure, which includes a piperazine ring with two oxime groups attached at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Piperazinedione, dioxime typically involves the cyclization of iminodiacetic acid with ammonium formate . The reaction conditions, such as temperature, solvent choice, and the ratio of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters. For instance, maintaining a controlled temperature and using a suitable solvent can enhance the efficiency of the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Piperazinedione, dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Reactions with tosyl chloride, pyridine, and benzoyl chloride can lead to the formation of mesoionic compounds.
Major Products:
Oxidation Products: Piperazinetetrone is formed upon oxidation.
Substitution Products: Mesoionic compounds with various substituents can be synthesized.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in the synthesis of metal clusters, such as the hexanuclear cluster with a new {Ti6O5} structural motif .
Biology and Medicine:
- Investigated for its antitumor activity. Derivatives of 2,6-Piperazinedione have shown promise in inhibiting the growth of cancer cells .
Industry:
Mécanisme D'action
The mechanism of action of 2,6-Piperazinedione, dioxime involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression, making them useful for treating conditions like sickle cell disease and β-thalassemia .
Comparaison Avec Des Composés Similaires
Piperidine-2,6-dione Derivatives: These compounds share a similar core structure but differ in their substituents and specific reactivity.
1,4-Dibenzylpiperazine: Another related compound that undergoes oxidation to form various oxygenated derivatives.
Uniqueness: 2,6-Piperazinedione, dioxime stands out due to its dual oxime groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
35975-29-2 |
|---|---|
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(NZ)-N-[5-(hydroxyamino)-2,6-dihydro-1H-pyrazin-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N4O2/c9-7-3-1-5-2-4(6-3)8-10/h5,9-10H,1-2H2,(H,6,7,8) |
Clé InChI |
SLTRDVWZAYNXNY-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=N/C(=N\O)/CN1)NO |
SMILES canonique |
C1C(=NC(=NO)CN1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


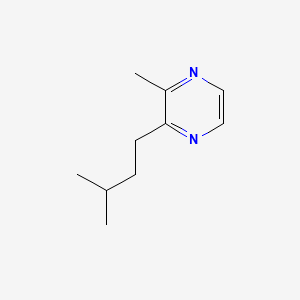
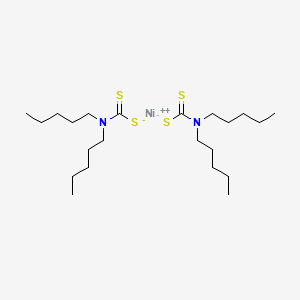
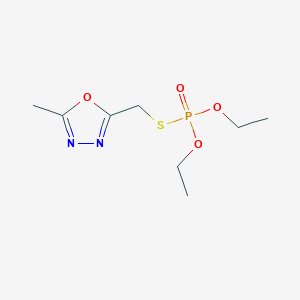
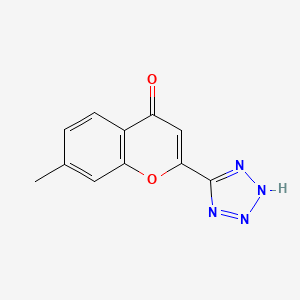
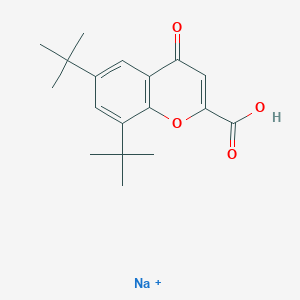
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
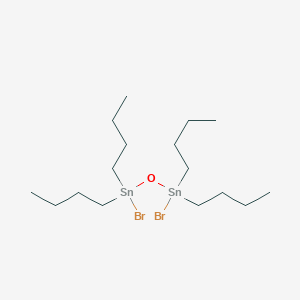
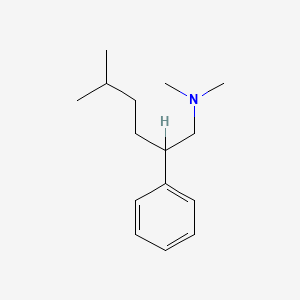
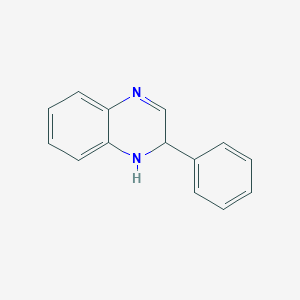
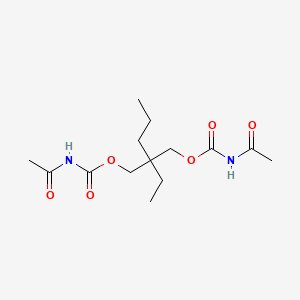
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

